Lower Lipophilicity (XLogP 1.7) of the Methyl Ester Provides a Favorable Starting Point for Oral Bioavailability Optimization Compared to the Ethyl Ester Analog (XLogP ~2.2)
The target compound's computed XLogP is 1.7 [1]. Its direct ethyl ester analog (methyl 2-(pyridin-4-yl)thiazole-5-carboxylate → ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate) is predicted to have an XLogP of approximately 2.2, based on a +0.5 log unit increment for the additional methylene group (class-level inference for alkyl esters) [2]. This 0.5-unit difference places the methyl ester in a more favorable lipophilicity range for CNS drug-like space (Lipinski's preferred XLogP ≤ 5) and reduces the risk of high logP-driven liabilities such as poor solubility or high metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.7 |
| Comparator Or Baseline | Ethyl 2-(pyridin-4-yl)thiazole-5-carboxylate (estimated XLogP ~2.2) |
| Quantified Difference | ΔXLogP ≈ 0.5 (lower lipophilicity for methyl ester) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; estimated by group contribution for comparator. |
Why This Matters
For procurement, the methyl ester offers a calibrated lipophilicity that may require less downstream structural modification to achieve favorable ADME profiles, thereby reducing synthesis iteration costs.
- [1] PubChem Compound Summary for CID 13565886, Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/89401-52-5. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3-25 (1997). (General principle of logP increment for methylene groups.) View Source
